molecular formula C18H12Te B12637128 2-Phenyl-5-(phenylethynyl)tellurophene CAS No. 920977-36-2

2-Phenyl-5-(phenylethynyl)tellurophene

Cat. No.: B12637128
CAS No.: 920977-36-2
M. Wt: 355.9 g/mol
InChI Key: GHPGQUXKCFOCPI-UHFFFAOYSA-N
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Description

2-Phenyl-5-(phenylethynyl)tellurophene is a tellurium-containing heterocyclic compound. It belongs to the class of tellurophenes, which are analogues of thiophenes and selenophenes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(phenylethynyl)tellurophene typically involves the reaction of phenylacetylene with tellurium tetrachloride in the presence of a base. One common method includes the use of lithium telluride as a reagent, which reacts with phenylacetylene to form the desired tellurophene compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5-(phenylethynyl)tellurophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized tellurophenes, which can be further utilized in the synthesis of more complex molecules or materials.

Scientific Research Applications

2-Phenyl-5-(phenylethynyl)tellurophene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Phenyl-5-(phenylethynyl)tellurophene exerts its effects involves interactions with various molecular targets. The tellurium atom in the compound can participate in redox reactions, influencing the electronic properties of the molecule. These interactions can affect molecular pathways, including those involved in electron transport and charge carrier mobility .

Comparison with Similar Compounds

    Thiophene: A sulfur analogue with similar aromatic properties but different electronic characteristics.

    Selenophene: A selenium analogue with properties intermediate between thiophene and tellurophene.

    Furan: An oxygen analogue with higher aromaticity but different reactivity.

Uniqueness: 2-Phenyl-5-(phenylethynyl)tellurophene is unique due to the presence of tellurium, which imparts distinct electronic and redox properties. Compared to its sulfur and selenium counterparts, tellurophene exhibits lower aromaticity but higher reactivity, making it valuable for specific applications in materials science and organic electronics .

Properties

CAS No.

920977-36-2

Molecular Formula

C18H12Te

Molecular Weight

355.9 g/mol

IUPAC Name

2-phenyl-5-(2-phenylethynyl)tellurophene

InChI

InChI=1S/C18H12Te/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-10,13-14H

InChI Key

GHPGQUXKCFOCPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3

Origin of Product

United States

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